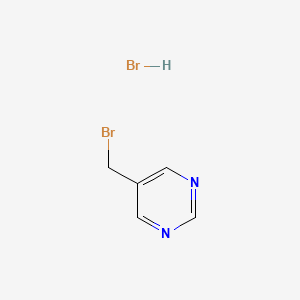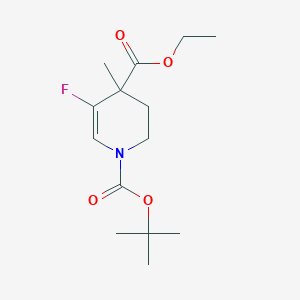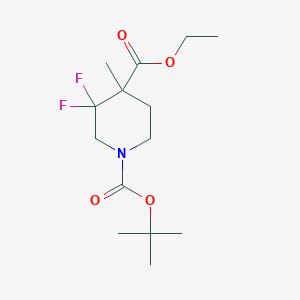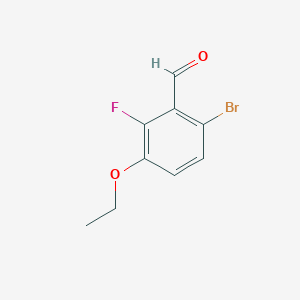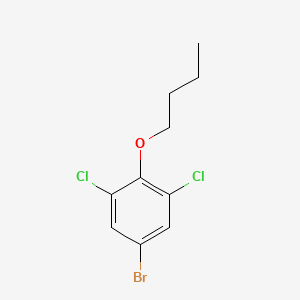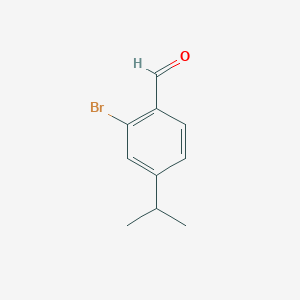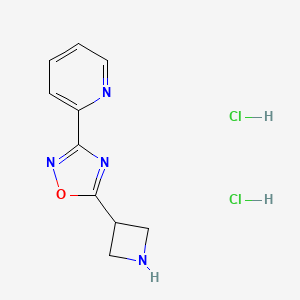
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Overview
Description
“2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1351618-83-1. It has a molecular weight of 275.14 .
Molecular Structure Analysis
The Inchi Code for “2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride” is1S/C10H10N4O.2ClH/c1-2-4-12-8(3-1)9-13-10(15-14-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated derivatives containing azetidine and oxadiazole structures for their antimicrobial and antifungal activities. For example, Dodiya et al. (2012) synthesized a series of azetidinone derivatives with quinoline-oxadiazole moieties and evaluated their antimicrobial activity against various bacterial and fungal strains, demonstrating significant correlations in their effectiveness (Dodiya, Shihory, & Desai, 2012). Another study by Desai and Dodiya (2014) also explored quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives for their in vitro antimicrobial screening, finding significant correlations in their activity (Desai & Dodiya, 2014).
Anticancer Applications
Compounds featuring the azetidine and oxadiazole units have been studied for their potential anticancer activity. Redda and Gangapuram (2007) reported on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents, highlighting the importance of the tetrahydropyridine (THP) moiety in enhancing biological activity (Redda & Gangapuram, 2007).
Bioactive Compound Development
The synthesis of bioactive compounds involving 2-azetidinone derived from pyrazine dicarboxylic acid has been explored, leading to novel derivatives with promising antimicrobial activity. This work illustrates the potential of integrating pyridine and azetidine structures into bioactive molecules (Ayyash & Habeeb, 2019).
properties
IUPAC Name |
5-(azetidin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O.2ClH/c1-2-4-12-8(3-1)9-13-10(15-14-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGBCUCHZFGELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



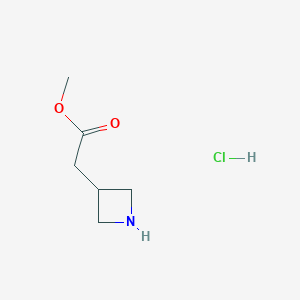
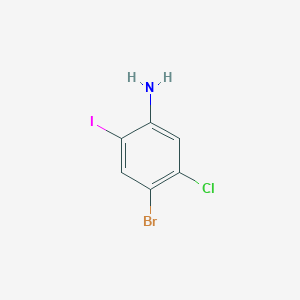
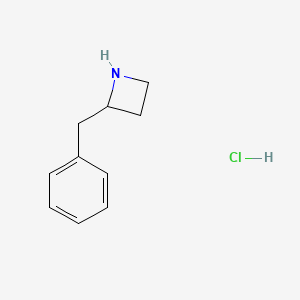
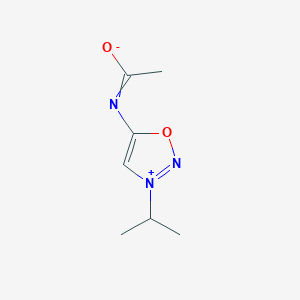
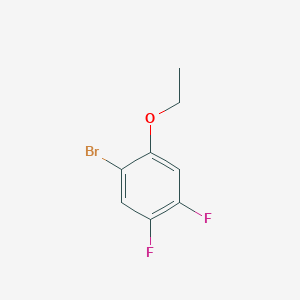
![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)
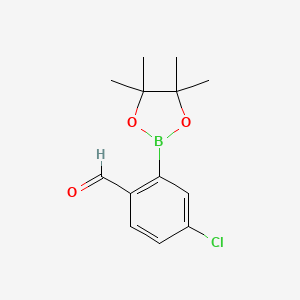
![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)
